5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate
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Overview
Description
2-Isopropyl-5-methylphenyl naphthalen-1-ylcarbamate is a chemical compound with the molecular formula C21H21NO2 and a molecular weight of 319.4 g/mol . It is known for its unique structural properties, which include a naphthalene ring and a carbamate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylphenyl naphthalen-1-ylcarbamate typically involves the reaction of 2-Isopropyl-5-methylphenol with naphthalen-1-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 2-Isopropyl-5-methylphenyl naphthalen-1-ylcarbamate involves large-scale synthesis using automated reactors. The process is optimized for high efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the compound. The use of advanced technologies and equipment allows for the precise control of reaction parameters, resulting in a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylphenyl naphthalen-1-ylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced forms of the compound .
Scientific Research Applications
2-Isopropyl-5-methylphenyl naphthalen-1-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylphenyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Isopropyl-5-methylphenyl naphthalen-1-ylcarbamate can be compared with other similar compounds, such as:
2-Isopropyl-5-methylphenyl naphthalen-1-ylcarbamate analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.
Other carbamate derivatives: Compounds with a carbamate group but different aromatic or aliphatic substituents.
Naphthalene derivatives: Compounds containing a naphthalene ring but with different functional groups or substituents.
The uniqueness of 2-Isopropyl-5-methylphenyl naphthalen-1-ylcarbamate lies in its specific combination of structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
6275-64-5 |
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Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C21H21NO2/c1-14(2)17-12-11-15(3)13-20(17)24-21(23)22-19-10-6-8-16-7-4-5-9-18(16)19/h4-14H,1-3H3,(H,22,23) |
InChI Key |
JXDUPHZQYZPGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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